methyl 2-({[3,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)-5-ethylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 5-ETHYL-2-{[(1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-ETHYL-2-{[(1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE typically involves multiple steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Isopropyl and Dimethyl Groups: These groups are introduced via alkylation reactions using suitable alkyl halides.
Attachment of the Carbonyl Group: This step involves the acylation of the pyrazolo[3,4-b]pyridine core using acyl chlorides or anhydrides.
Formation of the Thiophene Ring: The thiophene ring is synthesized separately and then coupled with the pyrazolo[3,4-b]pyridine core through a condensation reaction.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazolo[3,4-b]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
METHYL 5-ETHYL-2-{[(1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antiviral agent.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe to study the mechanisms of biological processes at the molecular level.
Industrial Applications: The compound is explored for its use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of METHYL 5-ETHYL-2-{[(1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It can modulate the activity of receptors by acting as an agonist or antagonist, influencing various signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, disrupting its structure and function, which is particularly relevant in its anticancer activity.
Comparison with Similar Compounds
Similar Compounds
METHYL 5-ETHYL-2-{[(1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE: shares structural similarities with other pyrazolo[3,4-b]pyridine derivatives and thiophene-containing compounds.
Uniqueness
Structural Complexity: The combination of the pyrazolo[3,4-b]pyridine core with the thiophene ring and the specific substitution pattern makes this compound unique.
Biological Activity: Its unique structure contributes to its distinct biological activities, differentiating it from other similar compounds.
Properties
Molecular Formula |
C20H24N4O3S |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
methyl 2-[(3,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]-5-ethylthiophene-3-carboxylate |
InChI |
InChI=1S/C20H24N4O3S/c1-7-13-9-15(20(26)27-6)19(28-13)22-18(25)14-8-11(4)21-17-16(14)12(5)23-24(17)10(2)3/h8-10H,7H2,1-6H3,(H,22,25) |
InChI Key |
DUEBUEXXCSYIJR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)C2=C3C(=NN(C3=NC(=C2)C)C(C)C)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.